Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine - 1628014-71-0

Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

Catalog Number: EVT-1755411
CAS Number: 1628014-71-0
Molecular Formula: C17H28BNO2
Molecular Weight: 289.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine

Compound Description: This compound is a key intermediate in the synthesis of bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. []

N-(tert-Butoxycarbonyl)-L-phenylalanine

Compound Description: This compound is an N-protected amino acid used as a building block in peptide synthesis. [] It is also used in the synthesis of bortezomib. []

Relevance: N-(tert-Butoxycarbonyl)-L-phenylalanine is used in the synthesis of bortezomib along with (1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine, which is structurally related to the target compound Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine. [] While it doesn't share direct structural features with the target compound, its presence in the synthesis route highlights the importance of boronic acid ester chemistry in medicinal chemistry. []

tert-Butyl [1-({(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}amino)-1-oxo-3-phenylpropan-2-yl]carbamate

Compound Description: This compound is an intermediate formed during the synthesis of bortezomib. [] It is formed by the condensation of (1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine and N-(tert-Butoxycarbonyl)-L-phenylalanine. []

Relevance: This compound incorporates the boronic acid ester moiety from (1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine, which is structurally similar to the target compound, Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine. It is further modified with the phenylalanine derivative to progress towards the final bortezomib structure. []

N-{(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}-phenylalanine

Compound Description: This compound is another intermediate formed during the synthesis of bortezomib. [] It is formed by deprotecting the tert-butyl group from tert-Butyl [1-({(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}amino)-1-oxo-3-phenylpropan-2-yl]carbamate. []

Relevance: Similar to the previous compound, this molecule contains the same boronic acid ester unit present in (1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine, which shares this structural feature with the target compound, Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine. This compound further highlights the versatility of boronic acid esters in building complex drug molecules. []

Pyrazine-2-carboxylic acid

Compound Description: Pyrazine-2-carboxylic acid is a heterocyclic carboxylic acid used as a building block in organic synthesis. [] It is also a component in the synthesis of bortezomib. []

Relevance: Although structurally distinct from the target compound Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine, pyrazine-2-carboxylic acid is used in the final step of bortezomib synthesis, reacting with N-{(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}-phenylalanine to form the final product. [] This connection emphasizes the wider context of boronic acid ester chemistry in drug design and synthesis. []

N-{(1R)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}-Nα-(pyrazin-2-ylcarbonyl)-L-phenylalaninamide

Compound Description: This is the penultimate intermediate in the synthesis of bortezomib, formed by the condensation of N-{(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}-phenylalanine and pyrazine-2-carboxylic acid. []

Relevance: This compound demonstrates the persistence of the boronic acid ester unit, also present in (1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine, which is related to the target compound, Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine, throughout the complex synthetic pathway of bortezomib. [] Its presence highlights the stability and utility of boronic acid esters in synthetic transformations. []

Bortezomib

Compound Description: Bortezomib is a dipeptide boronic acid derivative that acts as a reversible inhibitor of the 26S proteasome, a cellular complex responsible for protein degradation. It is used to treat multiple myeloma and mantle cell lymphoma. []

Relevance: Bortezomib is the final product of the synthesis route involving (1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine, a compound sharing the key boronic acid ester functional group with the target compound, Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine. [] Bortezomib demonstrates the successful utilization of this structural motif for the development of an important therapeutic agent. []

Properties

CAS Number

1628014-71-0

Product Name

Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

IUPAC Name

2-methyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine

Molecular Formula

C17H28BNO2

Molecular Weight

289.2 g/mol

InChI

InChI=1S/C17H28BNO2/c1-15(2,3)19-12-13-8-10-14(11-9-13)18-20-16(4,5)17(6,7)21-18/h8-11,19H,12H2,1-7H3

InChI Key

QJBWHEPPDGGWLQ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.